Methyl 3-(5-methoxythiophen-2-yl)propanoate

Description

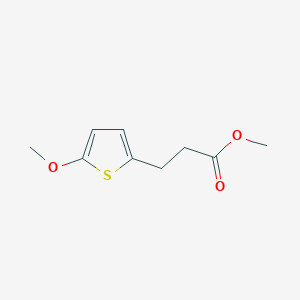

Methyl 3-(5-methoxythiophen-2-yl)propanoate is an organic compound featuring a thiophene ring substituted with a methoxy group at the 5-position and a methyl propanoate chain at the 2-position.

Properties

IUPAC Name |

methyl 3-(5-methoxythiophen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-11-8(10)5-3-7-4-6-9(12-2)13-7/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMLHYSGMCEJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxythiophen-2-yl)propanoate typically involves the esterification of 3-(5-methoxythiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxythiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-(5-methoxythiophen-2-yl)propanoic acid.

Reduction: Formation of 3-(5-methoxythiophen-2-yl)propanol.

Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-methoxythiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxythiophen-2-yl)propanoate is not well-defined due to its primary use in research settings. its interactions with various molecular targets and pathways can be studied to understand its potential effects. The methoxy group and thiophene ring are likely to play significant roles in its chemical reactivity and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate

- Structure : Prop-1-yn-1-yl group at the 5-position of thiophene.

- Key Differences : The propargyl substituent introduces sp-hybridized carbon, increasing reactivity for click chemistry or cycloaddition reactions compared to the methoxy group.

- Source : Found in herbs and spices, suggesting natural occurrence or biosynthetic relevance .

Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Structure : Chloro and methoxy groups on a phenyl ring fused with a pyrazole.

- Key Differences : Replacement of thiophene with a phenyl-pyrazole system alters aromaticity and electronic properties. The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions .

Core Heterocycle Variations

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

- Structure : Thiadiazole ring instead of thiophene.

- Safety data (H303+H313+H333) indicate precautions for ingestion and inhalation .

3-(5-Bromo-2-methoxyphenyl)propanoic acid

Functional Group Modifications

3-(2-Methoxyphenyl)propanoic acid

- Structure: Phenyl ring with methoxy and propanoic acid groups.

- The free carboxylic acid enhances utility in peptide synthesis .

Methyl 3-(4-2-((3-(5-formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Methoxy groups on thiophene (electron-donating) increase ring electron density, favoring electrophilic aromatic substitution, while bromo or chloro substituents (electron-withdrawing) enhance reactivity toward nucleophiles .

- Biological Relevance : Thiophene derivatives exhibit diverse bioactivity; for example, thiadiazole-containing analogs are explored for antimicrobial properties .

- Synthetic Utility: Esters (e.g., methyl propanoate) are preferred for stability in storage, whereas carboxylic acids facilitate further functionalization .

Biological Activity

Methyl 3-(5-methoxythiophen-2-yl)propanoate, with the chemical formula and a molecular weight of approximately 200.255 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 200.255 g/mol

- Structure : The compound features a methoxy group attached to a thiophene ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, research on related thiophene derivatives has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. These studies typically assess cytotoxicity using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiophene Derivative A | HepG2 | 4.5 | Apoptosis induction via caspase activation |

| Thiophene Derivative B | MCF-7 | 3.1 | VEGFR-2 inhibition leading to reduced angiogenesis |

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways. Compounds with similar thiophene structures have been shown to act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis.

Case Studies

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including this compound. The compound was tested against HepG2 and MCF-7 cell lines, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics. -

Mechanistic Insights :

Another investigation focused on the apoptotic pathways activated by thiophene derivatives. The study found that treatment with these compounds led to increased levels of pro-apoptotic factors such as caspase-3 and BAX while decreasing anti-apoptotic factors like Bcl-2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.